Thiophene, 2,3-dibromo-4-(1,3-dioxolan-2-yl)-
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Description
Thiophene, 2,3-dibromo-4-(1,3-dioxolan-2-yl)- is a useful research compound. Its molecular formula is C7H6Br2O2S and its molecular weight is 314.00 g/mol. The purity is usually 95%.
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Biological Activity
Thiophene, 2,3-dibromo-4-(1,3-dioxolan-2-yl)- is a member of the thiophene family, characterized by its unique structure which includes two bromine atoms and a 1,3-dioxolane moiety. This compound has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : C₈H₆Br₂O₂S
- Molecular Weight : Approximately 241.932 g/mol
- Structure : The compound's structure allows it to interact with various biological targets, enhancing its potential therapeutic applications.
Anticancer Activity
Research indicates that thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have shown that thiophene derivatives can inhibit tumor growth in vivo, suggesting their potential as anticancer agents.
Antimicrobial Properties
Thiophene, 2,3-dibromo-4-(1,3-dioxolan-2-yl)- has demonstrated notable antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. In vitro assays reveal that it disrupts bacterial cell wall synthesis and function.
- Fungal Activity : It also exhibits antifungal properties, inhibiting the growth of various fungal strains by targeting their metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies:
- Cytokine Modulation : Thiophene derivatives can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This modulation is crucial in conditions characterized by chronic inflammation .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinities of thiophene derivatives with biological targets:
Target Protein | Binding Affinity (kcal/mol) | Remarks |
---|---|---|
Enzyme A | -8.5 | Strong interaction observed |
Receptor B | -7.0 | Moderate affinity |
Protein C | -9.0 | High specificity noted |
These studies suggest that the unique structural features of thiophene, 2,3-dibromo-4-(1,3-dioxolan-2-yl)- enhance its interaction with target proteins compared to other thiophene derivatives .
Case Studies
- Anticancer Efficacy : A study involving the administration of thiophene derivatives to mice bearing tumors showed a significant reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced proliferation markers in tumor tissues .
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that thiophene derivatives could inhibit bacterial growth effectively at low concentrations (MIC values around 10 µg/mL) .
Properties
CAS No. |
61200-57-5 |
---|---|
Molecular Formula |
C7H6Br2O2S |
Molecular Weight |
314.00 g/mol |
IUPAC Name |
2-(4,5-dibromothiophen-3-yl)-1,3-dioxolane |
InChI |
InChI=1S/C7H6Br2O2S/c8-5-4(3-12-6(5)9)7-10-1-2-11-7/h3,7H,1-2H2 |
InChI Key |
MDUPRBPKIMXHDS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CSC(=C2Br)Br |
Origin of Product |
United States |
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